molecular formula C10H14BrN B12982808 (R)-1-(4-Bromophenyl)butan-1-amine

(R)-1-(4-Bromophenyl)butan-1-amine

Cat. No.: B12982808
M. Wt: 228.13 g/mol
InChI Key: STORZZRBHMOXOC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-Bromophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylbutan-1-amine and bromine.

    Bromination: The phenyl group is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the para position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(4-Bromophenyl)butan-1-amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)butan-1-amine may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to form phenylbutan-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylbutan-1-amine.

    Substitution: Formation of substituted phenylbutan-1-amine derivatives.

Scientific Research Applications

Chemistry

®-1-(4-Bromophenyl)butan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

Medicine

Industry

In the industrial sector, ®-1-(4-Bromophenyl)butan-1-amine may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Phenylbutan-1-amine
  • ®-1-(4-Chlorophenyl)butan-1-amine
  • ®-1-(4-Fluorophenyl)butan-1-amine

Uniqueness

®-1-(4-Bromophenyl)butan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, potentially leading to distinct chemical and biological behaviors.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)butan-1-amine

InChI

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

STORZZRBHMOXOC-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.